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Compound of Interest

Compound Name: 1-Benzofuran-7-sulfonyl chloride

CAS No.: 1191030-88-2

Cat. No.: B1522385

Get Quote

Executive Summary
1-Benzofuran-7-sulfonyl chloride (CAS: 1191030-88-2) represents a specialized heterocyclic

scaffold in medicinal chemistry, distinct from its more common regioisomer, the 5-sulfonyl

chloride.[1] As a bioisostere of 7-substituted indoles, this electrophile serves as a critical

building block for introducing the benzofuran moiety into sulfonamide-based pharmacophores.

[1]

This guide analyzes the structural nuances of the C7 position, provides a high-fidelity synthetic

pathway ensuring regiochemical purity, and details standardized protocols for its application in

drug discovery, specifically targeting 5-HT receptor antagonists and kinase inhibitors.[1]
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CRITICAL DISTINCTION: Do not confuse this molecule with Pbf-Cl (2,2,4,6,7-

pentamethyldihydrobenzofuran-5-sulfonyl chloride), a standard protecting group reagent in

peptide synthesis.[1] The 1-benzofuran-7-sulfonyl chloride discussed here is an aromatic

scaffold, not a transient protecting group.[1]

Part 1: Structural Analysis & Physiochemical
Properties[1]
Molecular Architecture
The 1-benzofuran-7-sulfonyl chloride molecule consists of a fused benzene and furan ring

system.[1] The placement of the chlorosulfonyl group at the C7 position—adjacent to the furan

oxygen—imparts unique electronic and steric properties compared to the more accessible C5

isomer.
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Stability Profile
Hydrolytic Sensitivity: High.[1] The sulfonyl chloride moiety is prone to rapid hydrolysis in the

presence of moisture, generating the corresponding sulfonic acid (1-benzofuran-7-sulfonic

acid) and HCl.[1]
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Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Part 2: Synthetic Pathways & Regiocontrol[1]
The Regioselectivity Challenge
Direct chlorosulfonation of benzofuran using chlorosulfonic acid (

) predominantly yields the 5-isomer due to the para-directing influence of the ether oxygen on
the benzene ring. Accessing the 7-isomer requires a "Directed Metalation" strategy or the use
of pre-functionalized precursors to ensure regiochemical purity.[1]

Recommended Synthetic Route: Lithiation-Sulfinylation
The most reliable route for research-grade synthesis involves a lithium-halogen exchange on 7-

bromobenzofuran, followed by quenching with sulfur dioxide and subsequent

oxidation/chlorination.[1]

Step-by-Step Mechanism:

Precursor Synthesis: 7-Bromobenzofuran is prepared from o-bromophenol via alkylation with

bromoacetaldehyde diethyl acetal and acid-catalyzed cyclization.[1][2]

Lithiation: Treatment with

-Butyllithium (

-BuLi) at -78°C generates the 7-lithiobenzofuran species.[1]

Sulfinylation: Quenching with

gas yields the lithium sulfinate intermediate.[1]

Chlorination: Treatment with N-chlorosuccinimide (NCS) or Sulfuryl Chloride (

) converts the sulfinate to the sulfonyl chloride.[1]

Visualization of Synthetic Logic
The following diagram illustrates the pathway to ensure C7 regioselectivity, avoiding the C5

byproduct common in direct electrophilic aromatic substitution.
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Figure 1: Directed lithiation strategy ensures substitution at the C7 position, bypassing the

natural C5 preference of electrophilic aromatic substitution.[1]

Part 3: Reactivity & Experimental Protocols
Standard Operating Procedure: Sulfonamide Coupling
The primary utility of this scaffold is coupling with primary or secondary amines to generate

sulfonamides.

Reagents:

1-Benzofuran-7-sulfonyl chloride (1.0 equiv)[1]

Amine (Nucleophile) (1.1 equiv)[1]

Triethylamine (

) or Pyridine (2.0 equiv)[1]

Dichloromethane (DCM) or THF (Anhydrous)[1]

Protocol:

Setup: Flame-dry a round-bottom flask and purge with Argon. Add the amine and base (
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) to anhydrous DCM.

Addition: Cool the solution to 0°C. Dissolve 1-benzofuran-7-sulfonyl chloride in a minimal

amount of DCM and add dropwise to the amine solution.

Expert Insight: Slow addition at 0°C is critical to minimize hydrolysis from trace moisture

and to control the exotherm.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor

consumption of the chloride via TLC (Hexane:EtOAc 7:3) or LC-MS.[1]

Workup: Quench with 1M HCl (to neutralize excess amine/base). Extract with DCM (3x).[1]

[3] Wash organic layer with Brine, dry over

, and concentrate.[1][4]

Purification: Flash column chromatography (typically Silica gel).[1]

Workflow Visualization
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Figure 2: Standardized workflow for coupling 1-benzofuran-7-sulfonyl chloride with amines.
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Part 4: Medicinal Chemistry Applications[1][5][6][7]
[8]
Pharmacophore Utility
The 1-benzofuran-7-sulfonyl moiety acts as a lipophilic, aromatic anchor in drug design.[1]

5-HT6 Receptor Antagonists: Sulfonamides derived from benzofuran have shown affinity for

serotonin receptors.[1] The 7-position substitution mimics the N1-position of indole or the C8-

position of quinoline, exploring unique pockets in the receptor binding site.[1]

Kinase Inhibition: The planar benzofuran ring can participate in

stacking interactions within the ATP-binding pocket of kinases.[1] The sulfonyl group
provides a rigid linker that orients the variable amine region toward the solvent-exposed area
or specific hinge residues.[1]

Bioisosterism
In "scaffold hopping" exercises, 1-benzofuran-7-sulfonyl chloride is often used to replace:

1-Indolesulfonyl chlorides: Improving metabolic stability by removing the indole NH (prone to

oxidation).[1]

Naphthalene-1-sulfonyl chlorides: Reducing lipophilicity (LogP) slightly while maintaining the

bicyclic aromatic footprint.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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